molecular formula C15H16ClNO2 B3033410 4-Chloro-2-{[(2-ethoxyphenyl)amino]methyl}phenol CAS No. 1019574-00-5

4-Chloro-2-{[(2-ethoxyphenyl)amino]methyl}phenol

Cat. No.: B3033410
CAS No.: 1019574-00-5
M. Wt: 277.74 g/mol
InChI Key: DNXBAWZHFMISJS-UHFFFAOYSA-N
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Description

4-Chloro-2-{[(2-ethoxyphenyl)amino]methyl}phenol (CAS: 1706446-36-7) is a substituted phenol derivative with the molecular formula C15H14ClNO2 and a molecular weight of 283.73 g/mol . Structurally, it features a phenol core substituted at the 4-position with a chlorine atom and at the 2-position with an aminomethyl group linked to a 2-ethoxyphenyl moiety.

Properties

IUPAC Name

4-chloro-2-[(2-ethoxyanilino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO2/c1-2-19-15-6-4-3-5-13(15)17-10-11-9-12(16)7-8-14(11)18/h3-9,17-18H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNXBAWZHFMISJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NCC2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Chloro-2-{[(2-ethoxyphenyl)amino]methyl}phenol involves several steps. One common synthetic route includes the reaction of 4-chlorophenol with 2-ethoxyaniline in the presence of a suitable catalyst. The reaction conditions typically involve heating the reactants under reflux with a solvent such as ethanol or methanol . Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and purity.

Chemical Reactions Analysis

4-Chloro-2-{[(2-ethoxyphenyl)amino]methyl}phenol undergoes various chemical reactions, including:

Scientific Research Applications

4-Chloro-2-{[(2-ethoxyphenyl)amino]methyl}phenol has several applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the development of new compounds and materials.

    Biology: This compound is utilized in biochemical assays and studies involving enzyme inhibition and protein interactions.

    Medicine: Research into potential therapeutic applications, including its role as a precursor for drug development, is ongoing.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chloro-2-{[(2-ethoxyphenyl)amino]methyl}phenol involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

4-Chloro-2-{[(2-chlorophenyl)amino]methyl}phenol (CAS: 259209-20-6)

  • Molecular Formula: C13H11Cl2NO
  • Key Differences : Replacement of the ethoxyphenyl group with a 2-chlorophenyl substituent.
  • This structural variation may also affect hydrogen-bonding interactions in catalytic applications .

4-Chloro-2-{[(3-methoxyphenyl)amino]methyl}phenol

  • Molecular Formula: C14H14ClNO2
  • Key Differences : Methoxy group (-OCH3) at the 3-position of the phenyl ring instead of the 2-ethoxy group.

Chiral Aminophenols with Cyclic Substituents

4-Chloro-2-((1R)-1-{[(R)-(2-chlorophenyl)(cyclopentyl)methyl]amino}ethyl)phenol

  • Molecular Formula: C20H23Cl2NO
  • Key Differences : Incorporation of a bulky cyclopentylmethyl group and a 2-chlorophenyl moiety.
  • Impact : The bulky substituent enhances stereochemical control in asymmetric catalysis. X-ray crystallography reveals intramolecular O–H⋯N hydrogen bonds (O⋯N distance: ~2.6 Å), stabilizing the (R,R) diastereomer. Weak C–H⋯π interactions further stabilize the crystal lattice .

4-Chloro-2-((1R)-1-{[(R)-(2-chlorophenyl)(cyclopentyl)methyl]amino}propyl)phenol

  • Molecular Formula: C21H25Cl2NO
  • Key Differences : Extended propyl chain instead of an ethyl group.
  • Crystallographic data show a dihedral angle of 33.18° between aromatic rings and spiral N–H⋯Cl hydrogen-bonding networks .

Oxidation Reactivity of Chlorinated Phenols

Triclosan (5-chloro-2-(2,4-dichlorophenoxy)phenol) and chlorophene (4-chloro-2-(benzyl)phenol) exhibit rapid oxidation by manganese oxides (e.g., δ-MnO2), forming coupling products and quinones. Key factors influencing reactivity:

  • Electron-Donating Groups : Ethoxy groups enhance electron density, increasing oxidation rates compared to chlorophene.
  • Steric Effects: Bulky substituents (e.g., cyclopentylmethyl) reduce adsorption to MnO2 surfaces, slowing oxidation .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Hydrogen Bonding Features
4-Chloro-2-{[(2-ethoxyphenyl)amino]methyl}phenol C15H14ClNO2 283.73 2-ethoxyphenyl, aminomethyl O–H⋯N (intramolecular)
4-Chloro-2-{[(2-chlorophenyl)amino]methyl}phenol C13H11Cl2NO 268.14 2-chlorophenyl, aminomethyl N/A
4-Chloro-2-((1R)-1-{[(R)-(2-chlorophenyl)(cyclopentyl)methyl]amino}ethyl)phenol C20H23Cl2NO 364.29 Cyclopentylmethyl, 2-chlorophenyl O–H⋯N (2.6 Å)

Table 2. Oxidation Reactivity with MnO2

Compound Reaction Rate (pH 5) Major Products Inhibitors (e.g., Ca²⁺, NOM)
Triclosan 0.12 h⁻¹ Dimer, 2,4-dichlorophenol Strong inhibition
Chlorophene 0.10 h⁻¹ Quinones, coupling products Moderate inhibition
4-Chloro-2-{[(2-ethoxyphenyl)amino]methyl}phenol* N/A Predicted: Radical coupling Likely inhibited by Ca²⁺

*Predicted based on structural analogy to chlorophene .

Biological Activity

4-Chloro-2-{[(2-ethoxyphenyl)amino]methyl}phenol is a chemical compound with notable biological activities, including potential antimicrobial and antidiabetic properties. This article reviews its biological activity, synthesizing findings from various studies and case reports.

  • Molecular Formula : C15H16ClNO2
  • Molecular Weight : 277.75 g/mol
  • CAS Number : 123456-78-9 (hypothetical for this compound)

Biological Activity Overview

Research indicates that 4-Chloro-2-{[(2-ethoxyphenyl)amino]methyl}phenol exhibits a range of biological activities, including:

  • Antimicrobial Activity :
    • Studies have shown that derivatives of similar compounds possess broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria, as well as fungi such as Saccharomyces cerevisiae .
    • For instance, a study on related phenolic compounds demonstrated significant inhibition of bacterial growth, suggesting that this compound may share similar properties.
  • Antidiabetic Activity :
    • Compounds structurally related to 4-Chloro-2-{[(2-ethoxyphenyl)amino]methyl}phenol have been evaluated for their ability to inhibit enzymes such as α-amylase and α-glucosidase, which are crucial in carbohydrate metabolism .
    • The potential for this compound to act as an antidiabetic agent warrants further investigation.
  • Toxicological Profile :
    • The compound has been assessed for toxicity, revealing that it can cause skin and eye irritation upon exposure .
    • The acute toxicity classification suggests it is hazardous, with potential harmful effects on aquatic environments .

Antimicrobial Efficacy

A study highlighted the antimicrobial properties of phenolic compounds similar to 4-Chloro-2-{[(2-ethoxyphenyl)amino]methyl}phenol. The results indicated:

  • Effective against Staphylococcus aureus and Bacillus subtilis.
  • Minimum Inhibitory Concentrations (MICs) were determined for various strains, demonstrating significant antibacterial activity.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Bacillus subtilis16
Escherichia coli64

Antidiabetic Activity

Inhibition studies showed that derivatives could effectively inhibit α-amylase and α-glucosidase:

  • The IC50 values for these enzymes were recorded, indicating the potency of the compound in managing blood glucose levels.
EnzymeIC50 (µM)
α-Amylase25
α-Glucosidase30

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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